
2-Picoline, 3-isopropenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(prop-1-en-2-yl)pyridine is a heterocyclic organic compound with a molecular formula of C9H11N It is a derivative of pyridine, characterized by the presence of a methyl group at the second position and a prop-1-en-2-yl group at the third position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-3-(prop-1-en-2-yl)pyridine can be achieved through several methods. One common approach involves the alkylation of 2-methylpyridine with an appropriate alkylating agent under basic conditions. For instance, the reaction of 2-methylpyridine with prop-1-en-2-yl bromide in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods: Industrial production of 2-methyl-3-(prop-1-en-2-yl)pyridine typically involves continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a column packed with Raney nickel and a low boiling point alcohol like 1-propanol at high temperature can efficiently produce 2-methylpyridines .
化学反応の分析
Types of Reactions: 2-Methyl-3-(prop-1-en-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-3-(prop-1-en-2-yl)pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and fine chemicals.
作用機序
The mechanism of action of 2-methyl-3-(prop-1-en-2-yl)pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and van der Waals interactions with the target enzyme, stabilizing the inhibitor-enzyme complex .
類似化合物との比較
2-Methylpyridine: Lacks the prop-1-en-2-yl group, making it less versatile in certain chemical reactions.
3-Methylpyridine: The methyl group is positioned differently, affecting its reactivity and applications.
2,3-Dimethylpyridine: Contains an additional methyl group, which can influence its chemical properties and uses.
Uniqueness: 2-Methyl-3-(prop-1-en-2-yl)pyridine is unique due to the presence of both a methyl and a prop-1-en-2-yl group on the pyridine ring. This dual substitution pattern enhances its reactivity and makes it a valuable intermediate in the synthesis of various heterocyclic compounds .
特性
分子式 |
C9H11N |
|---|---|
分子量 |
133.19 g/mol |
IUPAC名 |
2-methyl-3-prop-1-en-2-ylpyridine |
InChI |
InChI=1S/C9H11N/c1-7(2)9-5-4-6-10-8(9)3/h4-6H,1H2,2-3H3 |
InChIキー |
SVLPIUNJNGFRNZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=N1)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


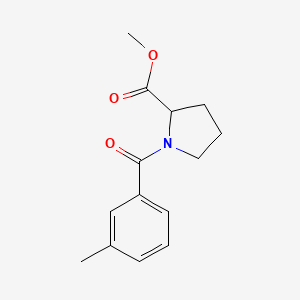
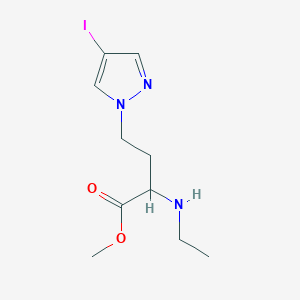
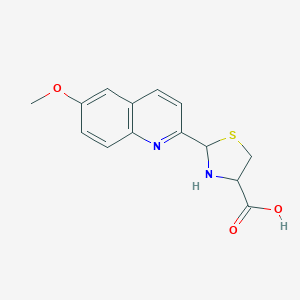
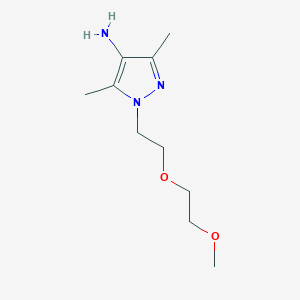
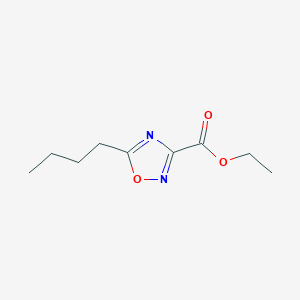

![[3-[[5-Methyl-2-[[3-(4-methylpiperazin-1-yl)-5-methylsulfonyl-phenyl]amino]pyrimidin-4-yl]amino]phenyl]methanol](/img/structure/B13635845.png)



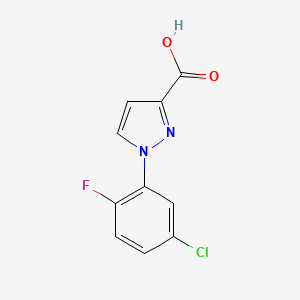


![2-{[(Tert-butoxy)carbonyl]amino}non-8-ynoicacid](/img/structure/B13635882.png)
